molecular formula C15H24O B085974 2-Nonylphenol CAS No. 136-83-4

2-Nonylphenol

Cat. No. B085974
CAS RN: 136-83-4
M. Wt: 220.35 g/mol
InChI Key: SNQQPOLDUKLAAF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-nonylphenol typically involves the alkylation of phenol with nonenes in the presence of an acid catalyst. Studies such as the one by Ruß et al. (2005) have detailed the synthesis of branched para-nonylphenol isomers through the Grignard reaction coupled with Friedel-Crafts alkylation, highlighting the diversity of nonylphenol isomers and their occurrence in commercial mixtures (Ruß, Vinken, Schuphan, & Schmidt, 2005).

Molecular Structure Analysis

The molecular structure of 2-nonylphenol is characterized by a phenolic group attached to a nonyl chain, which can vary in branching and configuration. The structural analysis and confirmation of these compounds utilize techniques such as GC-MS and NMR spectroscopy, providing insights into their chemical behavior and interactions (Boehme, Andries, Dötz, Thiele, & Guenther, 2010).

Chemical Reactions and Properties

2-Nonylphenol participates in various chemical reactions, including oxidative processes and interactions with other organic compounds. Its reactivity is influenced by the phenolic hydroxyl group and the structure of the nonyl side chain. For instance, the photocatalytic degradation of nonylphenol has been studied, revealing the influence of catalysts and environmental conditions on its breakdown mechanisms (Noorimotlagh et al., 2018).

Physical Properties Analysis

2-Nonylphenol's physical properties, such as solubility, boiling point, and vapor pressure, are crucial for understanding its environmental fate and behavior. These properties are influenced by the compound's molecular structure, particularly the branching of the nonyl chain, which affects its hydrophobicity and distribution in environmental compartments.

Chemical Properties Analysis

The chemical properties of 2-nonylphenol, including its acidity, reactivity with other chemicals, and potential for bioaccumulation, are key factors in assessing its environmental impact. Its role as an endocrine disruptor, for example, is linked to its ability to mimic natural hormones, disrupting normal biological functions in wildlife and potentially humans (Soares, Guieysse, Jefferson, Cartmell, & Lester, 2008).

Scientific Research Applications

  • Environmental Risks and Degradation

    2-Nonylphenol is identified as a potential endocrine-disrupting chemical that poses considerable risks to both humans and the environment. It is persistent, especially in soil, due to its hydrophobic nature and enters water matrices through agricultural runoff and wastewater effluents. Microbial methods, including the use of various microbial strains, have shown potential in its degradation (Bhandari, Bagheri, Bhatt, & Bilal, 2021).

  • Apoptotic Effects on Cells

    Nonylphenol can induce apoptosis in Jurkat cells through caspase-8 dependent mechanisms, indicating its potential toxicological effects at the cellular level (Yao, Ling, Luan, Ye, & Zhu, 2007).

  • Occurrence and Fate in Wastewaters

    2-Nonylphenol accumulates in environmental compartments with high organic content, like sewage sludge and river sediments. Its presence is often found in sewage sludge, effluents, river water, and sediments, impacting aquatic organisms and potentially decreasing male fertility (Soares, Guieysse, Jefferson, Cartmell, & Lester, 2008).

  • Synthesis for Biological and Environmental Studies

  • Environmental and Health Impact

    2-Nonylphenol, as a microbial decay product of detergents, shows potential environmental risk due to its ability to mimic hormones, resulting in the disruption of physiological processes. It calls for better testing and monitoring of its long-term environmental impact (Vázquez-Duhalt, Márquez-Rocha, Ponce, Navarro, & Viana, 2006).

  • Effects on the Immune System

    Nonylphenol can affect immune system function, specifically inducing apoptosis in rat thymus cells and altering the expression of Fas and FasL mRNA, which highlights its potential estrogen-like activity affecting immune regulation (Yao & Hou, 2004).

Safety And Hazards

Nonylphenol is a low-level endocrine disruptor . It can cause skin irritation and serious eye irritation. It is suspected of damaging fertility and the unborn child . It is also toxic to aquatic life with long-lasting effects .

properties

IUPAC Name

2-nonylphenol
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InChI

InChI=1S/C15H24O/c1-2-3-4-5-6-7-8-11-14-12-9-10-13-15(14)16/h9-10,12-13,16H,2-8,11H2,1H3
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InChI Key

SNQQPOLDUKLAAF-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CCCCCCCCCC1=CC=CC=C1O
Source PubChem
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Molecular Formula

C15H24O
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DSSTOX Substance ID

DTXSID9073125
Record name 2-Nonylphenol
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Molecular Weight

220.35 g/mol
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Physical Description

Liquid, Thick light yellow liquid with a phenolic odor; [HSDB]
Record name Phenol, nonyl-
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Record name Nonylphenol
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Boiling Point

293-297 °C
Record name NONYLPHENOL
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Flash Point

285 °F, 285 °F (141 °C)(closed cup), 300 °F (Open cup)
Record name NONYLPHENOL
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Solubility

In water, 4.90 mg/L at 25 °C, In water, 6.35 mg/L at 25 °C, Practically insoluble in dilute aqueous sodium hydroxide. Soluble in benzene, chlorinated solvents, aniline, heptane, aliphatic alcohols, ethylene glycol., Soluble in most organic solvents
Record name NONYLPHENOL
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Density

0.950 at 20 °C/4 °C
Record name NONYLPHENOL
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Vapor Density

7.59 (Air = 1)
Record name NONYLPHENOL
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Vapor Pressure

0.000024 [mmHg], 9.4X10-5 mm Hg at 25 °C
Record name Nonylphenol
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Mechanism of Action

Nonylphenol (NP) and 4-Octylphenol (4OP) have shown estrogenic properties both in vivo and in vitro. Researchers have known for years that estrogens induce a wide number of hepatotoxic actions in rodents. In order to study the acute hepatic effects exerted by NP and 4OP on rat liver the following endpoints were evaluated: relative liver weight (RLW), morphology, cell cycle and ploidy status, monooxygenase enzymes content and levels of both, cytosolic estrogen receptor (cER) and microsomal binding sites for estrogens (mEBS). Immature male Sprague-Dawley rats were injected intraperitoneally (i.p.) with 60 mg/kg of NP or 4OP for 1, 5 or 10 days. Despite the fact that RLW of the animals was not modified but any treatment, the histopathological study revealed the presence of an increase in the percentage of both, mitotic activity and Ki-67-labeling index (LI) in the livers from animals treated with alkylphenols in absence of any degenerative lesion. Furthermore, all the livers from alkylphenols-treated groups showed the presence of abnormal mitosis and c-mitosis. Although the levels of both, cER and cytochrome P450 (Cyt. P450) were not affected by any treatment, concentration of the mEBS was decreased after 10 days of treatment with alkylphenols. These findings taken together suggest that the exposition to alkylphenols induce cell proliferation and spindle disturbances and that these compounds are capable of modulating the expression of putative membrane receptors for estrogens.
Record name NONYLPHENOL
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Product Name

2-Nonylphenol

Color/Form

Pale-yellow, viscous liquid, Clear, straw colored, Colorless

CAS RN

136-83-4, 25154-52-3
Record name 2-Nonylphenol
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Record name 2-Nonylphenol
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Record name Phenol, nonyl-
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Record name o-nonylphenol
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Record name Nonylphenol
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Record name 2-NONYLPHENOL
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Record name NONYLPHENOL
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Melting Point

Freezing point: -10 °C (sets to glass below this temperature)
Record name NONYLPHENOL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
508
Citations
J Zhang, Y Niu, S Li, R Luo, C Wang - Sensors and Actuators B: Chemical, 2014 - Elsevier
… In this work, we have proposed a sensitive and selective detection technique for 2-nonylphenol (2-NP) based on the differential pulse voltammetry at a molecularly imprinted film on a …
Number of citations: 46 www.sciencedirect.com
FLP Gabriel, W Giger, K Guenther… - Applied and …, 2005 - Am Soc Microbiol
… It also contains isomers of 2-nonylphenol and 4-decylphenol as by-products (29). The technical product is mainly used as an intermediate for manufacturing nonylphenol polyethoxylates…
Number of citations: 141 journals.asm.org
AR Fernandes, M Rose, C Charlton - Food Additives and …, 2008 - Taylor & Francis
Nonylphenol is a recognized environmental contaminant, but it is unclear whether its occurrence in food arises only through environmental pathways or also during the processing or …
Number of citations: 88 www.tandfonline.com
TG Osimitz, W Droege, JH Driver - Human and Ecological Risk …, 2015 - Taylor & Francis
This article presents a risk assessment for human exposure to nonylphenol (NP). We critically reviewed and assessed all relevant full-text publications based on a variety of data quality …
Number of citations: 17 www.tandfonline.com
C Wahlberg, L Renberg, U Wideqvist - Chemosphere, 1990 - Elsevier
… Technical nonylphenol consists mainly of 4-nonylphenol, but contains also 2-nonylphenol (approximately i0 %). Small quantities of octyl- and decylphenol are present as well. The alkyl …
Number of citations: 140 www.sciencedirect.com
D Li, M Kim, WJ Shim, UH Yim, JR Oh, YJ Kwon - Chemosphere, 2004 - Elsevier
In order to understand the behavior of nonylphenol (NP) in Han River, water, suspended particle and sediment samples were analyzed during summer, autumn and winter. …
Number of citations: 118 www.sciencedirect.com
RJ Maguire - Water Quality Research Journal, 1999 - iwaponline.com
… In 1988, the US EPA proceeded with delisting 2-nonylphenol from the TSCA Public Inventory since it was no longer manufactured (Hellyer 1991). The US EPA has required testing of …
Number of citations: 303 iwaponline.com
G Gatidou, NS Thomaidis, AS Stasinakis… - … of Chromatography A, 2007 - Elsevier
An integrated analytical method for the simultaneous determination of 4-n-nonylphenol (4-n-NP), nonylphenol monoethoxylate (NP1EO), nonylphenol diethoxylate (NP2EO), bisphenol …
Number of citations: 434 www.sciencedirect.com
SA Snyder, TL Keith, CG Naylor… - … and Chemistry: An …, 2001 - Wiley Online Library
Substantial research is currently focused on the toxicological effects of alkylphenol ethoxylates (APEs) and alkylphenols (APs) on aquatic animals. Considerable data are available on …
Number of citations: 61 setac.onlinelibrary.wiley.com
R Vazquez-Duhalt, F Marquez-Rocha… - Applied Ecology and …, 2005 - real-j.mtak.hu
… phenol from the reactors is distilled and the product is a mixture of alkylphenols, predominantly para-substituted (4-nonylphenol) and occasionally orthosubstituted (2-nonylphenol), with …
Number of citations: 262 real-j.mtak.hu

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